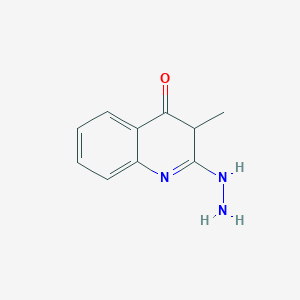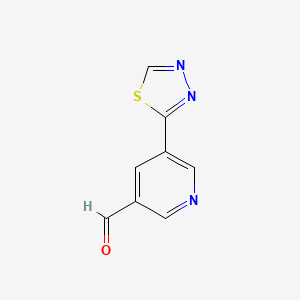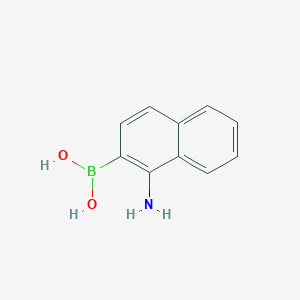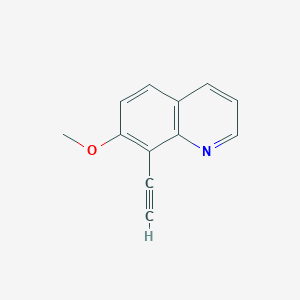![molecular formula C11H10N2O B11907532 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one CAS No. 25113-57-9](/img/structure/B11907532.png)
2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroimidazo[1,2-b]isoquinolin-5(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused imidazole and isoquinoline rings, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of isoquinoline derivatives with imidazole precursors. The reaction is often carried out in the presence of a strong acid or base to facilitate the cyclization process. For instance, the use of polyphosphoric acid or sulfuric acid can promote the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroimidazo[1,2-b]isoquinolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazoquinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include substituted imidazoquinolines, dihydro derivatives, and various functionalized heterocycles. These products are often characterized by their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as phosphatidylinositol 3-kinase and histone deacetylase, leading to alterations in cellular signaling pathways. These interactions result in the modulation of gene expression, cell proliferation, and apoptosis, making the compound a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroimidazo[1,2-c]quinazoline: Known for its dual inhibitory activity against phosphatidylinositol 3-kinase and histone deacetylase.
2,3-Dihydroimidazo[1,2-a]pyridine: Exhibits unique fluorinated derivatives with potential biological activities.
2,3-Dihydroimidazo[2,1-b]thiazole: Functions as a dual kinase inhibitor targeting insulin-like growth factor 1 receptor and epidermal growth factor receptor.
Uniqueness
2,3-Dihydroimidazo[1,2-b]isoquinolin-5(1H)-one stands out due to its unique fused ring structure, which imparts distinct electronic and steric properties. These characteristics contribute to its specific biological activities and make it a valuable scaffold for drug design and development .
Properties
CAS No. |
25113-57-9 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-b]isoquinolin-5-one |
InChI |
InChI=1S/C11H10N2O/c14-11-9-4-2-1-3-8(9)7-10-12-5-6-13(10)11/h1-4,7,12H,5-6H2 |
InChI Key |
IGCOPIWHEYBFST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC3=CC=CC=C3C2=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Methyl-1H-naphtho[1,2-D]imidazole](/img/structure/B11907494.png)
![(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11907502.png)
![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11907512.png)

![1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride](/img/structure/B11907534.png)
![5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11907542.png)


